molecular formula C22H18ClN3O2S2 B3400457 N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040662-14-3

N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3400457
CAS No.: 1040662-14-3
M. Wt: 456 g/mol
InChI Key: NRUKSIFQFWBFAD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin core substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl group. The sulfanyl bridge connects this heterocyclic system to an acetamide group bearing a 4-chlorophenyl substituent. Its synthesis involves refluxing intermediates with ethanol and sodium acetate, yielding 85% pale orange crystals after recrystallization .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUKSIFQFWBFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Phenyl and Ethyl Groups: The phenyl and ethyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : The target compound’s 85% yield is moderate compared to the 94–95% yields of hydrazinylidene derivatives in , likely due to steric effects from the ethyl and phenyl groups.
  • Thermal Stability: The higher melting points of compounds (274–288°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from sulfamoyl and cyano groups) compared to the target compound’s unrecorded melting point .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance electrophilic reactivity, similar to dichlorophenyl in .
    • Lipophilicity : The trifluoromethyl group in increases hydrophobicity compared to the target’s ethyl and phenyl substituents.

Crystallographic and Spectroscopic Insights

  • Crystal Packing: highlights N-(4-chlorophenyl) analogs with diaminopyrimidin sulfanyl groups, revealing intermolecular hydrogen bonding (N–H⋯O) that stabilizes the crystal lattice . Similar interactions may occur in the target compound.
  • Spectroscopic Data: IR/NMR: compounds show characteristic peaks for C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) , while ’s acetamide NHCO appears at δ 10.10 ppm in ¹H-NMR . These align with expected signals for the target’s acetamide and thieno-pyrimidin moieties.

Biological Activity

N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a chlorophenyl group and a thienopyrimidine core, suggest it may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O2S2, with a molecular weight of approximately 395.9 g/mol. The compound's structure is characterized by:

Structural Feature Description
Chlorophenyl Group Enhances lipophilicity and potential receptor interactions.
Thienopyrimidine Core Imparts biological activity related to enzyme inhibition and anticancer properties.
Sulfanyl Group May facilitate interactions with biological targets through thiol-based mechanisms.

Preliminary studies indicate that the mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways involved in cell growth and apoptosis.
  • Cell Cycle Interference : Research suggests potential effects on cell cycle progression, particularly in cancer cell lines.

Anticancer Properties

Research findings have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:

  • Prostate Cancer Cells : The compound demonstrated substantial inhibitory effects on cell viability in prostate cancer models.
  • Colorectal Cancer Cells : It also showed promising results against colorectal cancer cell lines, indicating a broad spectrum of anticancer activity.

The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 Value (µM) Effect Observed
Prostate Cancer5.0Significant inhibition
Colorectal Cancer7.5Moderate inhibition
MCF7 (Breast Cancer)6.0Strong cytotoxicity

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

  • Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has been evaluated as an acetylcholinesterase inhibitor, showing potential in treating neurodegenerative diseases.

Case Studies and Research Findings

A series of research articles have explored the biological activity of similar compounds and their derivatives:

  • A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of compounds with similar structural motifs and their varying biological activities against bacterial strains .
  • Research on thieno[3,2-d]pyrimidine derivatives indicated significant anticancer properties linked to their structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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